N1-(4-fluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide
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Overview
Description
N1-(4-fluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide, also known as FIIN-4, is a small molecule inhibitor of the oncogenic protein kinase FGFR (fibroblast growth factor receptor). FGFR signaling is involved in multiple cellular processes, including cell proliferation, differentiation, and survival. Aberrant FGFR signaling has been implicated in the development and progression of various cancers, making FGFR inhibitors a promising therapeutic strategy.
Scientific Research Applications
- This compound has garnered interest due to its potential as an anticancer agent. Researchers have explored its effects on various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and lung fibroblasts (WI-38). Notably, it exhibits strong activity against HepG2 cells and moderate activity against MCF-7 cells .
- Additionally, molecular docking studies suggest that the compound interacts favorably with specific amino acid residues in the active site of relevant proteins, making it a promising candidate for further investigation .
- The compound has demonstrated significant antioxidant activity, as evidenced by its behavior in generating 4-((1H-benzo[d]imidazol-2-yl)diazenyl)-1H-pyrazole-3,5-diamine upon reaction with hydrazine hydrate .
- Researchers synthesized novel heterocyclic compounds using this compound as a key precursor. These derivatives exhibit diverse properties, including anticancer and antioxidant activities .
- Examples of synthesized derivatives include:
- Researchers have investigated the SAR of these derivatives to understand the impact of structural modifications on their biological activities .
- Compound 14, in particular, exhibits higher ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging activity compared to other derivatives .
- Molecular docking studies revealed that compound 24 forms stable hydrogen bonds with specific amino acids, suggesting its potential as a drug candidate .
Anticancer Properties
Antioxidant Activity
Novel Heterocyclic Compounds
Structure-Activity Relationship (SAR) Studies
Computational Modeling and Docking Studies
Other Applications
Mechanism of Action
Mode of Action
The compound’s interaction with its targets and any resulting changes are subjects of ongoing research .
Biochemical Pathways
The compound may influence a variety of pathways, leading to downstream effects that are currently under investigation .
Result of Action
Ongoing research aims to elucidate these effects and their implications for the compound’s potential therapeutic uses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N1-(4-fluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide. These factors, which may include pH, temperature, and the presence of other molecules, are important considerations in the study and potential application of this compound .
This compound represents an exciting area of study with potential implications for the development of new therapeutic strategies .
properties
IUPAC Name |
N'-(4-fluorophenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2S/c20-14-6-8-15(9-7-14)23-18(26)17(25)21-10-11-27-19-22-12-16(24-19)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,21,25)(H,22,24)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJZTRZQQWWQHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-fluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide |
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